Cas no 2225170-06-7 ((2-(m-tolyl)pyrimidin-5-yl)boronic acid)

(2-(m-Tolyl)pyrimidin-5-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its pyrimidine core and boronic acid functional group make it a valuable building block for pharmaceuticals, agrochemicals, and materials science applications. The meta-tolyl substituent enhances steric and electronic properties, improving selectivity in coupling reactions. This compound exhibits good stability under standard conditions and demonstrates high reactivity with aryl halides, enabling efficient synthesis of complex heterocyclic systems. Its compatibility with diverse reaction conditions and functional groups makes it a preferred intermediate for constructing advanced molecular architectures in medicinal chemistry and material design.
(2-(m-tolyl)pyrimidin-5-yl)boronic acid structure
2225170-06-7 structure
Product Name:(2-(m-tolyl)pyrimidin-5-yl)boronic acid
CAS No:2225170-06-7
MF:C11H11BN2O2
MW:214.03
CID:5143157
PubChem ID:49758723
Update Time:2025-06-08

(2-(m-tolyl)pyrimidin-5-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-(m-tolyl)pyrimidin-5-yl)boronic acid
    • Boronic acid, B-[2-(3-methylphenyl)-5-pyrimidinyl]-
    • AKOS015941767
    • SCHEMBL2559693
    • 2225170-06-7
    • 2-(3-Tolyl)pyrimidine-5-boronic acid
    • Inchi: 1S/C11H11BN2O2/c1-8-3-2-4-9(5-8)11-13-6-10(7-14-11)12(15)16/h2-7,15-16H,1H3
    • InChI Key: LLVDCBSADVOQPY-UHFFFAOYSA-N
    • SMILES: B(C1=CN=C(C2=CC=CC(C)=C2)N=C1)(O)O

Computed Properties

  • Exact Mass: 214.0913578g/mol
  • Monoisotopic Mass: 214.0913578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.2Ų

(2-(m-tolyl)pyrimidin-5-yl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903896-5mg
(2-(m-tolyl)pyrimidin-5-yl)boronic acid
2225170-06-7 95%
5mg
¥1,066.00 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903896-25mg
(2-(m-tolyl)pyrimidin-5-yl)boronic acid
2225170-06-7 95%
25mg
¥3,200.00 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903896-100mg
(2-(m-tolyl)pyrimidin-5-yl)boronic acid
2225170-06-7 95%
100mg
¥11,000.00 2022-10-10

Additional information on (2-(m-tolyl)pyrimidin-5-yl)boronic acid

Recent Advances in the Application of (2-(m-tolyl)pyrimidin-5-yl)boronic acid (CAS: 2225170-06-7) in Chemical Biology and Pharmaceutical Research

The compound (2-(m-tolyl)pyrimidin-5-yl)boronic acid (CAS: 2225170-06-7) has recently garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, particularly as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This boronic acid derivative serves as a crucial building block for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds. Recent studies have highlighted its role in the development of targeted therapies for cancer and inflammatory diseases, owing to its ability to form stable covalent bonds with specific protein targets.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (2-(m-tolyl)pyrimidin-5-yl)boronic acid in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound to introduce a boronic acid moiety into the inhibitor scaffold, significantly enhancing binding affinity and selectivity. The study reported a 50% improvement in inhibitory activity compared to traditional analogs, underscoring the compound's potential in optimizing drug candidates for clinical use.

In addition to its role in small-molecule drug development, (2-(m-tolyl)pyrimidin-5-yl)boronic acid has been explored in proteolysis-targeting chimeras (PROTACs). A recent preprint on bioRxiv detailed its incorporation into bifunctional molecules designed to degrade oncogenic proteins. The boronic acid group facilitated the formation of reversible interactions with target proteins, enabling efficient degradation via the ubiquitin-proteasome system. This approach has shown promise in preclinical models of hematologic malignancies, with potential applications in overcoming drug resistance.

From a synthetic chemistry perspective, advances in the scalable production of (2-(m-tolyl)pyrimidin-5-yl)boronic acid have been reported. A 2024 Organic Process Research & Development article described an optimized palladium-catalyzed borylation protocol that achieves >90% yield with minimal purification steps. This methodological improvement addresses previous challenges in large-scale synthesis, making the compound more accessible for industrial applications.

Ongoing research is investigating the compound's utility in bioorthogonal chemistry. Preliminary results presented at the 2024 American Chemical Society meeting suggest its potential for developing novel imaging probes, leveraging the boronic acid group's ability to form stable complexes with diols and other biological targets. This could open new avenues for diagnostic applications in metabolic disorders and infectious diseases.

In conclusion, (2-(m-tolyl)pyrimidin-5-yl)boronic acid (CAS: 2225170-06-7) continues to demonstrate remarkable versatility across multiple domains of pharmaceutical research. Its applications span from drug discovery to chemical biology tools, with recent advances highlighting its critical role in developing next-generation therapeutics. As synthetic methodologies improve and novel applications emerge, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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